The Untapped Therapeutic Potential of (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine Derivatives: A Technical Guide for Drug Discovery
The Untapped Therapeutic Potential of (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine Derivatives: A Technical Guide for Drug Discovery
Preamble: Charting a Course into Unexplored Chemical Space
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved therapeutics.[1] Its prevalence speaks to its favorable pharmacokinetic properties and its ability to present functional groups in a defined three-dimensional orientation. This guide focuses on a specific, yet underexplored, chiral scaffold: (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine . While public domain literature on the specific therapeutic applications of its derivatives is sparse, the structural motifs inherent to this core suggest a rich potential for developing novel drug candidates across several therapeutic areas.
This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a prospective analysis—a roadmap for unlocking the therapeutic value of this compound class. We will dissect the core molecule, propose high-priority therapeutic targets based on established structure-activity relationships of analogous compounds, detail robust synthetic strategies, and provide validated experimental protocols for biological evaluation.
Deconstructing the Core Scaffold: A Foundation for Rational Drug Design
The therapeutic potential of any chemical series is encoded in its foundational structure. The (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine core possesses several key features that make it an attractive starting point for a drug discovery campaign:
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Chiral 3-Aminopiperidine: The (R)-stereochemistry at the 3-position provides a fixed vector for introducing substituents that can engage in specific chiral interactions with biological targets. The primary amine at this position is a versatile synthetic handle for creating a wide array of derivatives, such as amides, sulfonamides, and ureas.
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1-Substituted Piperidine Nitrogen: The nitrogen atom of the piperidine ring is tertiary, substituted with a 2-(dimethylamino)ethyl group. This basic side chain can play a crucial role in modulating physicochemical properties like solubility and pKa, and can also form important interactions with target proteins, such as salt bridges with acidic residues.
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Conformational Restraint: The piperidine ring exists predominantly in a chair conformation, which limits the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities and improved selectivity for the target protein.
Prospective Therapeutic Targets and Mechanistic Hypotheses
Based on extensive research into compounds sharing the 3-aminopiperidine or related motifs, we can hypothesize several high-priority therapeutic areas for derivatives of (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine.
G-Protein Coupled Receptor (GPCR) Antagonism
The structural features of the core scaffold are reminiscent of those found in antagonists of several GPCRs, particularly chemokine and neurokinin receptors.
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CCR5 Antagonism for HIV-1 Inhibition: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[2] Known CCR5 antagonists, such as Maraviroc, often feature a basic nitrogen within a heterocyclic scaffold that interacts with acidic residues in the transmembrane domain of the receptor. The piperidine nitrogen of our core scaffold could serve a similar purpose. Derivatives could be designed where the 3-amino group is functionalized with moieties that occupy the hydrophobic pockets of the receptor.[3]
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Neurokinin 1 (NK1) Receptor Antagonism for Pain, Inflammation, and Emesis: NK1 receptor antagonists have therapeutic potential in treating pain, inflammation, and chemotherapy-induced nausea and vomiting.[4] Many potent NK1 antagonists are piperidine-containing compounds.[5] The design strategy often involves a piperidine core with substituents that mimic the interactions of the natural ligand, Substance P.[4][6] The 3-amino group of our scaffold could be derivatized with aromatic or heteroaromatic groups to achieve high-affinity binding to the NK1 receptor.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7][8] The piperidine ring is a common feature in many AChE inhibitors, including the approved drug Donepezil. These compounds often interact with both the catalytic and peripheral anionic sites of the enzyme. The dimethylaminoethyl side chain of our core scaffold could potentially interact with the peripheral anionic site, while derivatives at the 3-amino position could be designed to bind within the catalytic gorge.[9][10]
Synthetic Strategies for Derivative Library Generation
A successful drug discovery program relies on the efficient synthesis of a diverse library of analogues to explore the structure-activity relationship (SAR). The (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine scaffold allows for straightforward derivatization at the 3-amino position.
General Scheme for Derivatization
A general and versatile approach to synthesizing a library of derivatives involves the acylation, sulfonylation, or urea formation at the primary amine of the core scaffold.
Caption: General synthetic workflow for derivatization.
Detailed Experimental Protocol: Synthesis of an Amide Derivative
This protocol provides a representative method for the synthesis of an amide derivative from the core scaffold.
Materials:
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(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine
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Acyl chloride of interest (e.g., benzoyl chloride)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.
Procedure:
-
To a stirred solution of (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).
-
Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Protocols for Target Validation
The following protocols are representative assays for evaluating the biological activity of the synthesized derivatives against the proposed therapeutic targets.
CCR5 Receptor Binding Assay
This assay determines the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor, indicating competitive binding.
Materials:
-
Membrane preparations from cells expressing human CCR5 (e.g., CHO-K1 or HEK293 cells)
-
[¹²⁵I]MIP-1α (radioligand)
-
Test compounds and a known CCR5 antagonist (e.g., Maraviroc) as a positive control
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4)
-
96-well filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the CCR5-expressing cell membranes, [¹²⁵I]MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Materials:
-
Human recombinant acetylcholinesterase
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and varying concentrations of the test compound.
-
Add the AChE enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the increase in absorbance at 412 nm over time using the microplate reader. The rate of absorbance change is proportional to the enzyme activity.
-
Calculate the percent inhibition of AChE activity at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the synthesized derivatives will generate data crucial for establishing a robust SAR.
Table 1: Hypothetical Data for a Preliminary SAR Study
| Compound ID | R Group at 3-Amino Position | CCR5 Binding IC₅₀ (nM) | AChE Inhibition IC₅₀ (nM) |
| Core | -H | >10,000 | >10,000 |
| DA-01 | -C(O)Ph | 850 | 5,200 |
| DA-02 | -C(O)-(4-Cl-Ph) | 420 | 4,800 |
| DA-03 | -SO₂Ph | 1,500 | 2,100 |
| DA-04 | -C(O)NHPh | 980 | 8,500 |
This table illustrates how quantitative data can be organized to facilitate the identification of trends. For instance, the hypothetical data suggest that acylation of the 3-amino group is beneficial for CCR5 antagonism, with electron-withdrawing groups on the phenyl ring potentially enhancing activity.
Concluding Remarks and Future Directions
The (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. While direct evidence of its derivatization and application is not prevalent in the public domain, a thorough analysis of its structural components allows for the formulation of compelling hypotheses regarding its potential as a source of CCR5 antagonists, NK1 receptor antagonists, or acetylcholinesterase inhibitors.
The synthetic and biological testing frameworks provided in this guide offer a clear and actionable path for initiating a drug discovery program centered on this core. Future work should focus on the synthesis of a diverse library of derivatives to elucidate the SAR for each proposed target class. Positive hits from initial screening should be further characterized in secondary, cell-based, and eventually in vivo models to validate their therapeutic potential. The journey from a promising scaffold to a clinical candidate is long and challenging, but the foundation laid out here provides the essential first steps into this exciting area of medicinal chemistry.
References
-
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.[1]
-
Substance P (SP) receptor antagonists (NK1R antagonists) are potential therapeutic agents for pathologies such as postoperative pain, migraine, arthritis, asthma, nausea, and emesis.[4]
-
CCR5, a chemokine receptor, is the major co-receptor for HIV-1 entry, making it an attractive target for HIV-1 therapy.[2]
-
(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine. CAS: 1704978-27-7.[11]
-
New selective acetylcholinesterase inhibitors have been designed from natural piperidine alkaloids.[9]
-
(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine – (1704978-27-7).[12]
-
Semi-synthetic analogues of piperidine alkaloids have been shown to inhibit rat brain acetylcholinesterase.[10]
-
Synthesis and structure-activity relationships of cis-3,5-diamino-piperidine derivatives have been explored as mimetics of 2-deoxystreptamine to target bacterial rRNA.[13][14]
-
Oximino-piperidino-piperidine-based compounds have been evaluated as CCR5 antagonists.[15]
-
[2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists have been developed by derivatization at the N-terminal of the piperidine ring.[3]
-
4-(Aryl-substituted)-piperidines have been investigated as neurokinin receptor antagonists.[16]
-
The cis-1,3-diamine configuration of 2-deoxystreptamine, which is important for RNA recognition, is retained in cis-3,5-diamino-piperidine mimetics.[14]
-
Novel piperidine compounds have been synthesized and evaluated as anticholinesterase agents.[7]
-
Spirodiketopiperazine-based compounds have been discovered as orally available CCR5 antagonists.[17]
-
(R)-1-(2-(Dimethylamino)ethyl)piperidin-3-amine 100mg.[18]
-
A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been prepared and evaluated for their antiproliferative properties.[19]
-
Studies have shown that compounds with a piperidine ring exhibit selectivity for the NK1 receptor.[5]
-
1,4-Substituted piperidines have been developed as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[20]
-
Piperidine-containing compounds are significant in the pharmaceutical industry, with their derivatives found in many classes of pharmaceuticals.[1]
-
A dual inhibitor of soluble epoxide hydrolase and acetylcholinesterase for the treatment of Alzheimer's Disease has been developed.[8]
-
Various synthetic methods for highly substituted piperidine analogs with biological activities have been reviewed.[21]
-
Neurokinin-1 receptor antagonists can modulate brain noradrenaline and serotonin interactions.[6]
-
Neurokinin-1 receptor antagonists have shown off-target activity on Mas-related G-protein coupled receptors.[22]
-
A facile synthesis of 3-amino substituted piperidines from L-glutamic acid has been reported.
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![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](https://i.imgur.com/8z4oX9c.png)
